molecular formula C7H11NO3 B040679 Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate CAS No. 114724-98-0

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate

Cat. No.: B040679
CAS No.: 114724-98-0
M. Wt: 157.17 g/mol
InChI Key: NHLKVGYPYLXMBV-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is an organic compound characterized by the presence of both ester and ketone functional groups. It appears as a solid, typically in the form of colorless or white crystals. This compound is soluble in various organic solvents such as ethanol, dichloromethane, and n-propanol, but has limited solubility in water .

Mechanism of Action

Target of Action

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is an organic compound . .

Biochemical Pathways

It’s known that the compound can be used as an intermediate in organic synthesis , which suggests it may participate in various biochemical reactions.

Pharmacokinetics

It’s known that the compound is soluble in some organic solvents such as ethanol, dichloromethane, and propanol, but has low solubility in water . This could potentially affect its bioavailability.

Result of Action

As an intermediate in organic synthesis , it’s likely that the compound participates in various chemical reactions, leading to the formation of different products.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of different solvents . Additionally, the compound should be stored away from sources of ignition and oxidizing agents , suggesting that its stability and efficacy could be affected by environmental conditions such as temperature and the presence of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate primarily involves chemical synthesis. A common method includes the oxidation of pyrrolidine to form 2-oxopyrrolidine, followed by methylation and subsequent reaction with methyl formate to yield the target compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using similar chemical reactions but optimized for higher yields and efficiency. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate has diverse applications in scientific research:

Comparison with Similar Compounds

  • Methyl 3-methyl-2-oxopyrrolidine-3-carboxylate
  • Methyl 1-hydroxyindole-3-carboxylate
  • Pyrrolidine-2-one derivatives

Comparison: Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is unique due to its specific functional groups and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its solubility and stability, making it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

methyl 1-methyl-2-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-8-4-3-5(6(8)9)7(10)11-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLKVGYPYLXMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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CC(C)[N-]C(C)C
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Synthesis routes and methods II

Procedure details

A 250 mL round-bottomed flask was charged with 1-methylpyrrolidin-2-one (5.05 mL, 52.5 mmol), LDA (43.8 mL, 78.8 mmol, 1.8 M), and THF (125 mL). The reaction mixture stirred at −78° C. for 1 hour. Methyl chloroformate (6.06 mL, 78.8 mmol), was added, and the reaction mixture was stirred at room temperature until LC-MS showed that the starting material had been consumed (4 hours). Water (125 mL) was added, and the aqueous layer was extracted with EtOAc (3×250 mL). The combined organic layers were dried over Na2SO4 and concentrated to afford the crude product 7.35 g (89%), which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ 3.37 (s, 3H), 3.28-3.25 (m, 2H), 2.85 (s, 3H), 2.62-2.67 (m, 1H), 2.13-2.22 (m, 1H), 1.99-2.06 (m, 1H).
Quantity
5.05 mL
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reactant
Reaction Step One
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43.8 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
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6.06 mL
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reactant
Reaction Step Two
Yield
89%

Synthesis routes and methods III

Procedure details

To a solution of diisopropylamine (11.3 g, 0.11 mol) in THF (150 ml), at -78° was added n-butyl lithium (60 mls of a 1.6M solution in hexane). The solution was stirred for 0.5 hours before adding N-methyl-2-pyrrolidone (10.1 g; 0.1 mol) in THF (50 ml) over a period of 5 minutes. After 0.75 hours. a solution of dimethylcarbonate (10.8 g: 0.12 mols) in THF (30 ml) was added and the reaction mixture allowed to warm to room temperature overnight. The reaction mixture was poured into water (50 ml) and extracted with dichloromethane (3×150 ml). The combined extracts were dried (Na2SO4) and evaporated in vacuo. The crude product was chromatographed on silica gel using ethyl acetate/methanol (2:1) as eluant to afford the title product as a clear liquid (4 g). δ(CDCl3) 1.90-2.70 (2H, m, CH2); 2.80 (3H, s, CH3) 3.20-3.60 (3H, m, CH and CH2); 3.70 (3H, s, CO2CH3).
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50 mL
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Reaction Step One
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11.3 g
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reactant
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0 (± 1) mol
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reactant
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[Compound]
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solution
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0 (± 1) mol
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reactant
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150 mL
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0 (± 1) mol
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10.1 g
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reactant
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Quantity
50 mL
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10.8 g
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reactant
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Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate
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